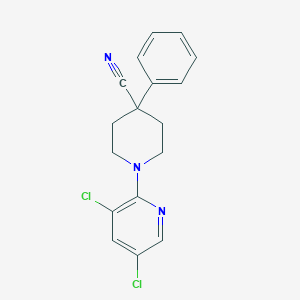![molecular formula C14H14BrN5 B12249513 N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B12249513.png)
N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a purine ring system, which is further substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Another method involves the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like lithium aluminum hydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the context of cancer research, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C14H14BrN5 |
|---|---|
Molecular Weight |
332.20 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H14BrN5/c1-2-20-9-19-12-13(17-8-18-14(12)20)16-7-10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) |
InChI Key |
IVAZWFUHIABNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12249433.png)
![N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B12249437.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12249443.png)
![2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole](/img/structure/B12249444.png)
![6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12249460.png)
![2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12249462.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B12249466.png)
![2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12249474.png)


![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12249499.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12249501.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12249504.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12249507.png)
